3-(Methoxymethoxy)cyclopentan-1-one
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Overview
Description
3-(Methoxymethoxy)cyclopentan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclopentanone derivative, characterized by the presence of a methoxymethoxy group at the third position of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)cyclopentan-1-one typically involves the reaction of cyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethoxy)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Another cyclopentanone derivative with a methoxy group at the second position.
3-Ethoxy-2-cyclopentenone: Similar structure but with an ethoxy group instead of a methoxy group.
2-Cyclopenten-1-one: Lacks the methoxymethoxy group but shares the cyclopentanone core structure
Uniqueness
3-(Methoxymethoxy)cyclopentan-1-one is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(methoxymethoxy)cyclopentan-1-one |
InChI |
InChI=1S/C7H12O3/c1-9-5-10-7-3-2-6(8)4-7/h7H,2-5H2,1H3 |
InChI Key |
WHMRVOFCRRGMEF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CCC(=O)C1 |
Origin of Product |
United States |
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